molecular formula C14H11Cl2N3 B12573582 N-[(1H-Benzimidazol-1-yl)methyl]-2,3-dichloroaniline CAS No. 354548-81-5

N-[(1H-Benzimidazol-1-yl)methyl]-2,3-dichloroaniline

Cat. No.: B12573582
CAS No.: 354548-81-5
M. Wt: 292.2 g/mol
InChI Key: BHGJLIUBBUFARB-UHFFFAOYSA-N
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Description

N-[(1H-Benzimidazol-1-yl)methyl]-2,3-dichloroaniline is a compound that belongs to the class of benzimidazole derivatives Benzimidazole is a heterocyclic aromatic organic compound, which is known for its wide range of pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1H-Benzimidazol-1-yl)methyl]-2,3-dichloroaniline typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone, followed by further functionalization. One common method involves the reaction of o-phenylenediamine with 2,3-dichlorobenzaldehyde in the presence of a suitable catalyst and solvent. The reaction is typically carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of benzimidazole derivatives, including this compound, often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents and catalysts can be optimized to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-[(1H-Benzimidazol-1-yl)methyl]-2,3-dichloroaniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(1H-Benzimidazol-1-yl)methyl]-2,3-dichloroaniline has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(1H-Benzimidazol-1-yl)methyl]-2,3-dichloroaniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication, leading to its potential use as an anticancer agent .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(1H-Benzimidazol-1-yl)methyl]benzoic acid
  • N-(1H-Benzimidazol-2-ylmethyl)-5,6,7,8-tetrahydroquinolinamines
  • 2-(2-Methyl-1H-benzimidazol-1-yl)acetohydrazide derivatives

Uniqueness

N-[(1H-Benzimidazol-1-yl)methyl]-2,3-dichloroaniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the dichloro substituents enhances its reactivity and potential pharmacological activities compared to other benzimidazole derivatives .

Properties

CAS No.

354548-81-5

Molecular Formula

C14H11Cl2N3

Molecular Weight

292.2 g/mol

IUPAC Name

N-(benzimidazol-1-ylmethyl)-2,3-dichloroaniline

InChI

InChI=1S/C14H11Cl2N3/c15-10-4-3-6-12(14(10)16)18-9-19-8-17-11-5-1-2-7-13(11)19/h1-8,18H,9H2

InChI Key

BHGJLIUBBUFARB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=CN2CNC3=C(C(=CC=C3)Cl)Cl

Origin of Product

United States

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